An In-depth Technical Guide to 2-Amino-4,5-dibromobenzoic acid: Properties, Structure, and Applications in Targeted Protein Degradation
An In-depth Technical Guide to 2-Amino-4,5-dibromobenzoic acid: Properties, Structure, and Applications in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,5-dibromobenzoic acid is a halogenated anthranilic acid derivative that has garnered significant interest in medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring amino, carboxylic acid, and two bromine substituents on a benzene ring, makes it a versatile building block for the synthesis of complex organic molecules. Notably, this compound serves as a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and potential applications of 2-Amino-4,5-dibromobenzoic acid, with a focus on its role in the rapidly evolving field of targeted protein degradation.
Chemical and Physical Properties
2-Amino-4,5-dibromobenzoic acid is a solid at room temperature. The physicochemical properties are summarized in the table below, compiled from various chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 75057-62-4 | |
| Molecular Formula | C₇H₅Br₂NO₂ | |
| Molecular Weight | 294.93 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 228-229 °C (with decomposition) | |
| Storage Temperature | Room temperature, in a dark, inert atmosphere |
Structure
The chemical structure of 2-Amino-4,5-dibromobenzoic acid consists of a benzoic acid core with an amino group at position 2 and bromine atoms at positions 4 and 5 of the benzene ring.
Experimental Protocols
Synthesis of 2-Amino-4,5-dibromobenzoic acid
A specific, publicly available, validated protocol for the synthesis of 2-Amino-4,5-dibromobenzoic acid is not readily found in the literature. However, based on established methods for the bromination of aminobenzoic acid derivatives, a plausible synthetic route starting from 2-aminobenzoic acid is proposed below. This protocol is inferred from procedures for structurally similar molecules and would require optimization for yield and purity.[1]
Reaction Scheme:
2-Aminobenzoic acid → 2-Amino-4,5-dibromobenzoic acid
Materials:
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2-Aminobenzoic acid
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Glacial Acetic Acid
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Bromine (Br₂)
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Sodium Hydroxide (NaOH)
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Hydrochloric Acid (HCl)
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Deionized Water
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Ethanol
Procedure:
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Dissolution: Dissolve 2-aminobenzoic acid in glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
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Bromination: Cool the flask in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The molar ratio of 2-aminobenzoic acid to bromine should be approximately 1:2.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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Neutralization and Precipitation: Carefully pour the reaction mixture into a beaker containing ice water. Neutralize the solution with a sodium hydroxide solution to precipitate the crude product.
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Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any unreacted bromine and acetic acid.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Spectral Data (Estimated)
¹H NMR Spectroscopy (Estimated):
In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two aromatic protons. A broad singlet corresponding to the amino (NH₂) protons and a broad singlet for the carboxylic acid (COOH) proton at a downfield chemical shift are also anticipated.
| Protons | Estimated Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.0 - 8.0 | Singlet |
| Aromatic CH | 7.0 - 8.0 | Singlet |
| -NH₂ | 4.0 - 6.0 (broad) | Singlet |
| -COOH | > 10.0 (broad) | Singlet |
¹³C NMR Spectroscopy (Estimated):
The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a significantly downfield chemical shift.
| Carbon Atom | Estimated Chemical Shift (ppm) |
| C=O (Carboxylic) | 165 - 175 |
| C-NH₂ | 145 - 155 |
| C-Br | 110 - 125 |
| C-Br | 110 - 125 |
| C-COOH | 115 - 130 |
| Aromatic CH | 110 - 140 |
| Aromatic CH | 110 - 140 |
FT-IR Spectroscopy (Estimated):
The FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Estimated Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic) | 2500 - 3300 (broad) | Stretching vibration |
| N-H (Amine) | 3300 - 3500 (two bands) | Symmetric & Asymmetric stretching |
| C=O (Carboxylic) | 1680 - 1710 | Stretching vibration |
| C=C (Aromatic) | 1450 - 1600 | Stretching vibrations |
| C-N | 1250 - 1350 | Stretching vibration |
| C-Br | 500 - 600 | Stretching vibration |
Mass Spectrometry (Estimated):
The mass spectrum (e.g., using electrospray ionization, ESI) would be expected to show a molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of the compound (294.93 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms.
Role in Targeted Protein Degradation (PROTACs)
2-Amino-4,5-dibromobenzoic acid is classified as a "Protein Degrader Building Block," indicating its primary application in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that function by inducing the degradation of specific target proteins through the cell's own ubiquitin-proteasome system.[3][4]
A PROTAC molecule consists of three key components:
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A "warhead" ligand that binds to the target protein of interest (POI).
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An E3 ubiquitin ligase-recruiting ligand.
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A linker that connects the warhead and the E3 ligase ligand.
The amino and carboxylic acid groups of 2-Amino-4,5-dibromobenzoic acid provide convenient handles for its incorporation into the linker component of a PROTAC. The bromine atoms can also be utilized for further chemical modifications, such as cross-coupling reactions, to attach other molecular fragments.
The general mechanism of action for a PROTAC is as follows:
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The PROTAC molecule enters the cell and simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.
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The E3 ligase, now in close proximity to the target protein, facilitates the transfer of ubiquitin molecules to the target protein.
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The polyubiquitinated target protein is recognized and subsequently degraded by the proteasome.
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The PROTAC molecule is then released and can participate in further catalytic cycles of protein degradation.
Conclusion
2-Amino-4,5-dibromobenzoic acid is a valuable and versatile chemical building block with significant potential in the field of drug discovery. Its structural features make it particularly well-suited for the synthesis of PROTACs, a promising new class of therapeutics. While detailed experimental data for this specific compound is not widely available in the public domain, this technical guide provides a comprehensive overview of its known properties and a scientifically grounded estimation of its spectral characteristics and synthetic methodology. As the field of targeted protein degradation continues to expand, the importance of specialized building blocks like 2-Amino-4,5-dibromobenzoic acid in the design and development of novel therapies is expected to grow.
